molecular formula C21H20BrN3O4S B4014653 N-(4-bromophenyl)-2-{[6,7-dimethoxy-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

N-(4-bromophenyl)-2-{[6,7-dimethoxy-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B4014653
M. Wt: 490.4 g/mol
InChI Key: HRVBPOOBEFEYTE-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-{[6,7-dimethoxy-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a complex organic compound that features a quinazolinone core structure

Properties

IUPAC Name

N-(4-bromophenyl)-2-(6,7-dimethoxy-4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O4S/c1-4-9-25-20(27)15-10-17(28-2)18(29-3)11-16(15)24-21(25)30-12-19(26)23-14-7-5-13(22)6-8-14/h4-8,10-11H,1,9,12H2,2-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVBPOOBEFEYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)Br)CC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-{[6,7-dimethoxy-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide or its derivatives.

    Introduction of the Prop-2-en-1-yl Group: This step involves the alkylation of the quinazolinone core with an allyl halide under basic conditions.

    Sulfanyl Group Addition:

    Acetamide Formation: The final step involves the reaction of the intermediate with 4-bromoaniline and acetic anhydride to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core or the bromophenyl group, potentially leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Biological Research: The compound can be used to study the biological pathways and molecular targets it interacts with.

    Industrial Applications: It may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting or modulating their activity. The presence of the bromophenyl and sulfanyl groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-chlorophenyl)-2-{[6,7-dimethoxy-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
  • **N-(4-fluorophenyl)-2-{[6,7-dimethoxy-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Uniqueness

The unique combination of the bromophenyl group and the quinazolinone core in N-(4-bromophenyl)-2-{[6,7-dimethoxy-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide may confer distinct biological activity and chemical reactivity compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity.

Biological Activity

N-(4-bromophenyl)-2-{[6,7-dimethoxy-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a bromine atom at the para position of the phenyl ring and a quinazolinone framework with methoxy and alkenyl substituents. Its molecular formula is C18H18BrN3O3SC_{18}H_{18}BrN_{3}O_{3}S .

Biological Activity

Research indicates that this compound exhibits various biological activities, making it a candidate for further pharmacological studies. Some of the notable activities include:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The compound has shown efficacy against several bacterial strains, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Effects : There is evidence suggesting that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits for inflammatory diseases.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways, which could be relevant for drug development.

The biological activity of this compound can be attributed to its structural features:

  • Bromine Substitution : The presence of bromine enhances lipophilicity and may influence the compound's interaction with biological membranes.
  • Quinazolinone Core : This core structure is known for its diverse biological activities and serves as a scaffold for various modifications to optimize efficacy.

Comparative Analysis with Related Compounds

To understand the unique properties of N-(4-bromophenyl)-2-{[6,7-dimethoxy-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-y]sulfanyl}acetamide, we can compare it to structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
N-(4-chlorophenyl)-2-{[6,7-dimethoxyquinazolinone]sulfanyl}acetamideChlorine instead of bromineDifferent electronic properties due to chlorine
N-(phenyl)-2-{[6-methoxyquinazolinone]sulfanyl}acetamideLacks bromine and dimethoxy groupsSimpler structure may lead to different biological activity
6-Methoxyquinazoline derivativesSimilar quinazoline coreVariations in substituents affect activity

This table illustrates how modifications in substituents can influence biological activity and chemical reactivity among similar compounds .

Case Studies

Several studies have documented the biological activity of this compound:

  • In vitro Antitumor Study : A study conducted on various cancer cell lines demonstrated that N-(4-bromophenyl)-2-{[6,7-dimethoxy-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-y]sulfanyl}acetamide significantly reduced cell viability compared to control groups. The mechanism was linked to increased apoptosis markers and downregulation of anti-apoptotic proteins.
  • Antimicrobial Efficacy : Research published in a peer-reviewed journal highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results that warrant further exploration .
  • Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory properties revealed that this compound could inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory disorders.

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound to achieve high yield and purity?

The synthesis requires precise control of reaction conditions. Key parameters include:

  • Temperature : Maintaining 60–80°C during nucleophilic substitution to prevent side reactions (e.g., hydrolysis of the sulfanyl group) .
  • Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates, while ethanol is preferred for final crystallization .
  • Reaction time : Extended reaction times (12–24 hrs) for cyclization steps ensure complete formation of the dihydroquinazolinone core .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates intermediates, while recrystallization in ethanol yields >95% purity for the final product .

Q. How can researchers confirm the structural integrity of the compound using spectroscopic methods?

A multi-technique approach is recommended:

  • NMR : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR verify substituent positions (e.g., bromophenyl protons at δ 7.4–7.6 ppm; methoxy groups at δ 3.8–4.0 ppm) .
  • IR : Confirm functional groups (e.g., C=O stretch at ~1680 cm1^{-1}, S–C=S at ~650 cm1^{-1}) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry, as demonstrated in analogous bromophenyl acetamide structures .

Q. What initial biological screening approaches are recommended to assess the compound’s therapeutic potential?

Prioritize assays aligned with structural analogs:

  • In vitro enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Anti-inflammatory activity : Measure COX-2 inhibition via ELISA .

Advanced Research Questions

Q. What strategies can elucidate the reaction mechanisms involved in forming the sulfanyl-acetamide moiety during synthesis?

Mechanistic studies may involve:

  • Isotopic labeling : Use 34S^{34}\text{S}-labeled reagents to track sulfur transfer pathways .
  • Kinetic studies : Monitor intermediate formation via HPLC-MS to identify rate-limiting steps (e.g., thiol-disulfide exchange) .
  • Computational modeling : DFT calculations predict transition states for sulfanyl-group incorporation .

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

SAR strategies include:

  • Systematic substitution : Replace the prop-2-en-1-yl group with bulkier alkyl chains (e.g., cyclopropyl) to enhance hydrophobic interactions with target enzymes .
  • In silico docking : Use AutoDock Vina to prioritize modifications that improve binding affinity to kinase ATP pockets .
  • Pharmacological profiling : Compare metabolic stability (e.g., liver microsome assays) of derivatives to optimize pharmacokinetics .

Q. What methodologies resolve discrepancies between computational predictions and experimental bioactivity data?

Address contradictions via:

  • Docking validation : Re-run simulations with explicit solvent models and flexible receptor sites .
  • Orthogonal assays : Validate kinase inhibition using both fluorescence polarization and radiometric assays .
  • Crystallographic studies : Co-crystallize the compound with its target protein to identify unmodeled binding interactions (e.g., water-mediated hydrogen bonds) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity results across cell lines?

  • Dose-response curves : Ensure IC50_{50} values are calculated from ≥3 independent replicates .
  • Mechanistic profiling : Use transcriptomics (RNA-seq) to identify cell-line-specific resistance pathways (e.g., upregulated efflux pumps) .
  • Solubility checks : Confirm the compound’s solubility in assay media via dynamic light scattering (DLS) to rule out false negatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-2-{[6,7-dimethoxy-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-2-{[6,7-dimethoxy-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

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